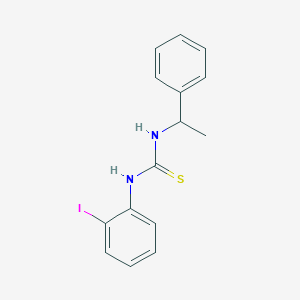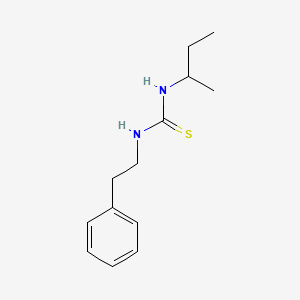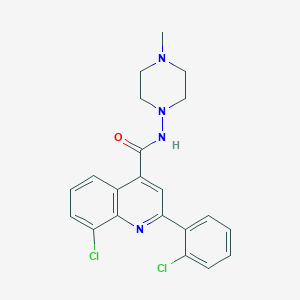
1-(2-Iodophenyl)-3-(1-phenylethyl)thiourea
概要
説明
1-(2-Iodophenyl)-3-(1-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of an iodophenyl group and a phenylethyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.
準備方法
The synthesis of 1-(2-Iodophenyl)-3-(1-phenylethyl)thiourea typically involves the reaction of 2-iodoaniline with phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Synthetic Route:
- Dissolve 2-iodoaniline in ethanol.
- Add phenylethyl isothiocyanate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and recrystallize from ethanol.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve more efficient and scalable processes. These methods could include continuous flow synthesis, microwave-assisted synthesis, or the use of alternative solvents and catalysts to enhance yield and purity.
化学反応の分析
1-(2-Iodophenyl)-3-(1-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction:
- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution:
- The iodophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Amines, thiols, alkoxides
Major Products:
- Sulfoxides, sulfones, amines, and substituted derivatives
科学的研究の応用
1-(2-Iodophenyl)-3-(1-phenylethyl)thiourea has found applications in various scientific research fields:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the development of enzyme inhibitors and receptor modulators.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
- Studied for its role in drug design and development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and pesticides.
作用機序
The mechanism of action of 1-(2-Iodophenyl)-3-(1-phenylethyl)thiourea is primarily based on its ability to interact with biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The presence of the iodophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Molecular Targets and Pathways:
- Enzymes: Proteases, kinases, and oxidoreductases
- Receptors: G-protein coupled receptors, ion channels
- Pathways: Apoptosis, cell proliferation, and signal transduction
類似化合物との比較
- 1-(2-Chlorophenyl)-3-(1-phenylethyl)thiourea
- 1-(2-Bromophenyl)-3-(1-phenylethyl)thiourea
- 1-(2-Fluorophenyl)-3-(1-phenylethyl)thiourea
Comparison:
- The iodophenyl group in 1-(2-Iodophenyl)-3-(1-phenylethyl)thiourea imparts higher reactivity and better biological activity compared to the chlorophenyl, bromophenyl, and fluorophenyl analogs.
- The compound’s unique structure allows for more efficient interactions with biological targets, making it a valuable candidate for drug development and other applications.
特性
IUPAC Name |
1-(2-iodophenyl)-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2S/c1-11(12-7-3-2-4-8-12)17-15(19)18-14-10-6-5-9-13(14)16/h2-11H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHKHVWLZHODTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4279536.png)
![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4279542.png)
![1-phenyl-3-{[(prop-2-en-1-yl)carbamothioyl]amino}thiourea](/img/structure/B4279552.png)
![N-(2,5-dichlorophenyl)-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4279566.png)

![isopropyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4279579.png)

![N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide](/img/structure/B4279600.png)
![3-[(dipropylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279606.png)
![1-[5-(3-CHLORO-4-FLUOROANILINO)-1,2,4-THIADIAZOL-3-YL]ACETONE](/img/structure/B4279613.png)


![6-({4-[Acetyl(methyl)amino]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4279635.png)
![3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B4279637.png)
